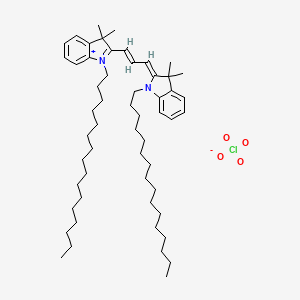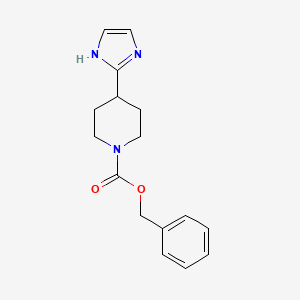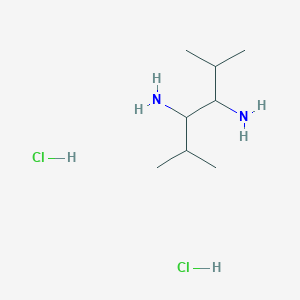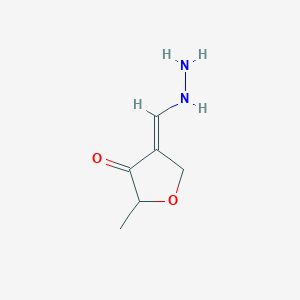![molecular formula C25H42NOPS B12086799 (R)-N-[(S)-1-[2-(Dicyclohexylphosphino)phenyl]ethyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12086799.png)
(R)-N-[(S)-1-[2-(Dicyclohexylphosphino)phenyl]ethyl]-N,2-dimethylpropane-2-sulfinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-N-[(S)-1-[2-(Dicyclohexylphosphino)phenyl]ethyl]-N,2-dimethylpropane-2-sulfinamide is a chiral phosphine ligand used in asymmetric synthesis. This compound is known for its ability to facilitate various catalytic reactions, particularly in the field of organic chemistry. Its unique structure, which includes both phosphine and sulfinamide groups, allows it to participate in a wide range of chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-[(S)-1-[2-(Dicyclohexylphosphino)phenyl]ethyl]-N,2-dimethylpropane-2-sulfinamide typically involves the following steps:
Formation of the phosphine group: The dicyclohexylphosphine group is introduced through a reaction with a suitable phosphine precursor.
Introduction of the sulfinamide group: The sulfinamide group is added using a sulfinylating agent under controlled conditions.
Coupling of the two groups: The phosphine and sulfinamide groups are coupled together using a suitable coupling reagent, often under inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
®-N-[(S)-1-[2-(Dicyclohexylphosphino)phenyl]ethyl]-N,2-dimethylpropane-2-sulfinamide undergoes various types of reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The sulfinamide group can be reduced to form amines.
Substitution: Both the phosphine and sulfinamide groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halides and other electrophiles under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphine group yields phosphine oxides, while reduction of the sulfinamide group produces amines.
Aplicaciones Científicas De Investigación
®-N-[(S)-1-[2-(Dicyclohexylphosphino)phenyl]ethyl]-N,2-dimethylpropane-2-sulfinamide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in asymmetric catalysis, facilitating enantioselective reactions.
Biology: The compound can be used to study enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of ®-N-[(S)-1-[2-(Dicyclohexylphosphino)phenyl]ethyl]-N,2-dimethylpropane-2-sulfinamide involves its ability to coordinate with metal centers, forming stable complexes that can catalyze various reactions. The phosphine group acts as a strong electron donor, while the sulfinamide group provides additional steric and electronic effects. These properties enable the compound to facilitate a wide range of chemical transformations with high selectivity and efficiency.
Comparación Con Compuestos Similares
Similar Compounds
2-Dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl (RuPhos): Another chiral phosphine ligand used in asymmetric synthesis.
Bis[2-(dicyclohexylphosphino)ethyl]amine: A related compound with similar applications in catalysis.
Uniqueness
®-N-[(S)-1-[2-(Dicyclohexylphosphino)phenyl]ethyl]-N,2-dimethylpropane-2-sulfinamide is unique due to its combination of phosphine and sulfinamide groups, which provide a balance of electronic and steric properties. This makes it particularly effective in promoting enantioselective reactions and distinguishes it from other similar compounds.
Propiedades
Fórmula molecular |
C25H42NOPS |
|---|---|
Peso molecular |
435.6 g/mol |
Nombre IUPAC |
N-[1-(2-dicyclohexylphosphanylphenyl)ethyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C25H42NOPS/c1-20(26(5)29(27)25(2,3)4)23-18-12-13-19-24(23)28(21-14-8-6-9-15-21)22-16-10-7-11-17-22/h12-13,18-22H,6-11,14-17H2,1-5H3 |
Clave InChI |
DBEGJDQBKCWIDZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1P(C2CCCCC2)C3CCCCC3)N(C)S(=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phenol, 2-[[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]amino]-](/img/structure/B12086720.png)


![2-[(1-Ethyl-1H-pyrazol-4-yl)oxy]ethan-1-amine](/img/structure/B12086740.png)
![(1S)-N-tert-Butyloxycarbonyl-1-(4-benzyloxyphenyl)-3-[(3-exo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl]propylamine](/img/structure/B12086748.png)
![2-{octahydro-1H-cyclopenta[b]pyridin-1-yl}ethan-1-amine](/img/structure/B12086755.png)



![[3-Benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4,4-difluorooxolan-2-yl]methyl benzoate](/img/structure/B12086777.png)
![(1R,2S,5R,8S,9R,17R,18S,21S,24R,26S,27S)-5-hydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.2.01,5.02,24.08,17.09,14.018,27.021,26]nonacosa-11,13,15-triene-4,10,22,29-tetrone](/img/structure/B12086783.png)

![2,2,3,3,4,4-Hexafluoro-4-[(trifluoroethenyl)oxy]butan-1-ol](/img/structure/B12086792.png)

